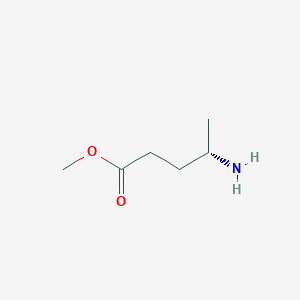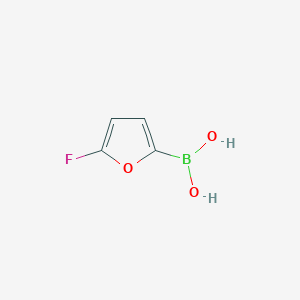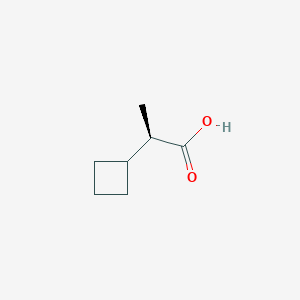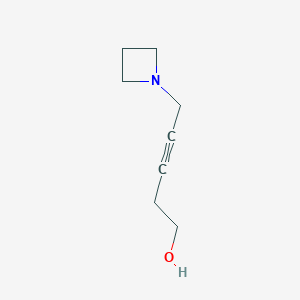
methyl (4S)-4-aminopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4S)-4-aminopentanoate is an organic compound that belongs to the class of amino acid esters It is a derivative of 4-aminopentanoic acid, where the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4S)-4-aminopentanoate typically involves the esterification of 4-aminopentanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 4-aminopentanoic acid and methanol into the reactor, with the acid catalyst being added in a controlled manner.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino esters.
Aplicaciones Científicas De Investigación
Methyl (4S)-4-aminopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of methyl (4S)-4-aminopentanoate involves its interaction with biological molecules. The ester group can be hydrolyzed by esterases to release 4-aminopentanoic acid, which can then participate in various metabolic pathways. The amino group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity.
Comparación Con Compuestos Similares
Methyl (4R)-4-aminopentanoate: The enantiomer of methyl (4S)-4-aminopentanoate, differing in the spatial arrangement of the amino group.
Ethyl (4S)-4-aminopentanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (4S)-4-aminobutanoate: A shorter chain analog with one less carbon in the backbone.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its overall reactivity. The presence of both an amino group and an ester group allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
methyl (4S)-4-aminopentanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
Clave InChI |
NHMQROWVIOFGNH-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](CCC(=O)OC)N |
SMILES canónico |
CC(CCC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)







![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)



